![molecular formula C5H6N4O3 B1587186 2-Methoxy-5-nitropyrimidin-4-amine CAS No. 304646-29-5](/img/structure/B1587186.png)
2-Methoxy-5-nitropyrimidin-4-amine
Overview
Description
2-Methoxy-5-nitropyrimidin-4-amine is an organic compound with the molecular formula C5H6N4O3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidines are known for their wide range of biological activities and are found in many natural and synthetic compounds with pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-nitropyrimidin-4-amine typically involves the nitration of 2-methoxypyrimidine followed by amination. One common method includes the following steps:
Nitration: 2-Methoxypyrimidine is nitrated using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to yield 2-methoxy-5-nitropyrimidine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-nitropyrimidin-4-amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base or catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 2-Methoxy-5-aminopyrimidin-4-amine.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Oxidation: Oxidized pyrimidine derivatives.
Scientific Research Applications
2-Methoxy-5-nitropyrimidin-4-amine has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a chemotherapeutic agent in cancer treatment.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-nitropyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For instance, in its potential role as a chemotherapeutic agent, it may inhibit certain enzymes or interfere with DNA synthesis in cancer cells, leading to cell death. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-5-nitropyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2-Methoxy-4-nitropyrimidine: Differing in the position of the nitro group.
5-Nitro-2-methoxypyrimidine: Another positional isomer with different chemical properties.
Uniqueness
2-Methoxy-5-nitropyrimidin-4-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical reactivity and biological activity. Its combination of a methoxy group and a nitro group on the pyrimidine ring makes it a valuable intermediate in organic synthesis and a compound of interest in medicinal chemistry .
Biological Activity
2-Methoxy-5-nitropyrimidin-4-amine is an organic compound with the molecular formula CHNO. This compound, a derivative of pyrimidine, has garnered attention due to its diverse biological activities, including potential applications in antimicrobial and anti-inflammatory therapies, as well as its role as a chemotherapeutic agent in cancer treatment.
The synthesis of this compound typically involves the nitration of 2-methoxypyrimidine followed by amination. The general steps include:
- Nitration : 2-methoxypyrimidine is treated with a mixture of concentrated nitric acid and sulfuric acid at low temperatures to yield 2-methoxy-5-nitropyrimidine.
- Amination : The nitro compound undergoes amination using ammonia or an amine source.
This compound is notable for its unique substitution pattern, which enhances its reactivity and biological activity compared to related compounds.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antibiotic agent. The mechanism may involve the inhibition of bacterial cell wall synthesis or interference with metabolic pathways, although specific targets remain to be fully elucidated.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes. This activity could make it a candidate for treating conditions characterized by excessive inflammation, such as arthritis or inflammatory bowel disease.
Potential in Cancer Treatment
The compound's potential as a chemotherapeutic agent has been explored, particularly in relation to its ability to inhibit specific enzymes involved in DNA synthesis and repair in cancer cells. This action could lead to increased apoptosis in malignant cells, making it a promising candidate for cancer therapy .
Case Study: Antimicrobial Activity Assessment
In a controlled study, the antimicrobial efficacy of this compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
These findings suggest that the compound has considerable potential as an antimicrobial agent, warranting further exploration into its mechanisms and therapeutic applications.
Case Study: Anti-inflammatory Mechanism
A recent study focused on the anti-inflammatory effects of this compound in a murine model of induced inflammation. The compound was administered at varying doses, revealing a dose-dependent reduction in inflammatory markers such as TNF-alpha and IL-6:
Dose (mg/kg) | TNF-alpha Reduction (%) | IL-6 Reduction (%) |
---|---|---|
10 | 25 | 30 |
20 | 50 | 55 |
40 | 70 | 80 |
These results highlight the compound's potential utility in managing inflammatory diseases.
Properties
IUPAC Name |
2-methoxy-5-nitropyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O3/c1-12-5-7-2-3(9(10)11)4(6)8-5/h2H,1H3,(H2,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTYPCKIDOSPATQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=N1)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70390925 | |
Record name | 2-Methoxy-5-nitropyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70390925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
304646-29-5 | |
Record name | 2-Methoxy-5-nitropyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70390925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.